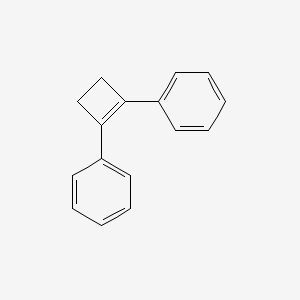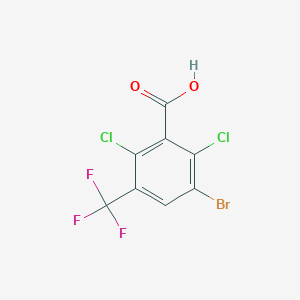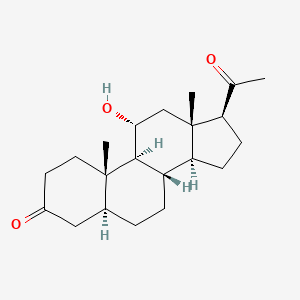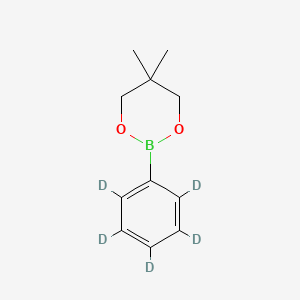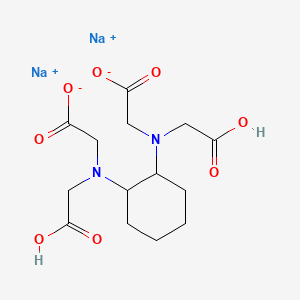
Sodium 1,2-diaminocyclohexane tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,2-diaminocyclohexane tetraacetate is a chemical compound with the molecular formula C14H20N2Na2O8. It is a derivative of 1,2-diaminocyclohexane, a compound known for its chiral properties and applications in various fields such as catalysis, material science, and pharmaceuticals . This compound is primarily used as a complexing agent due to its ability to bind metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1,2-diaminocyclohexane tetraacetate typically involves the reaction of 1,2-diaminocyclohexane with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by further reaction with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically cooled and filtered to isolate the product, which is then dried and purified .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1,2-diaminocyclohexane tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite for oxidation, hydrogen gas for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized products, and substituted compounds. These products have different applications depending on their chemical properties .
Wissenschaftliche Forschungsanwendungen
Sodium 1,2-diaminocyclohexane tetraacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a complexing agent in various chemical reactions and processes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of sodium 1,2-diaminocyclohexane tetraacetate involves its ability to bind metal ions through its tetraacetate groups. This binding forms stable complexes that can be used in various applications, such as catalysis and metal ion detection . The molecular targets and pathways involved in its action depend on the specific application and the metal ions being targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to sodium 1,2-diaminocyclohexane tetraacetate include:
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in various industrial and research applications.
Uniqueness
This compound is unique due to its chiral properties and the presence of the cyclohexane ring, which provides additional stability and specificity in its interactions with metal ions . This makes it particularly useful in applications requiring high selectivity and stability .
Eigenschaften
CAS-Nummer |
5786-78-7 |
|---|---|
Molekularformel |
C14H20N2Na2O8 |
Molekulargewicht |
390.30 g/mol |
IUPAC-Name |
disodium;2-[[2-[carboxylatomethyl(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C14H22N2O8.2Na/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2 |
InChI-Schlüssel |
TVTLKUMLAQUFAS-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(C(C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |
Physikalische Beschreibung |
Aqueous solution: Colorless odorless liquid; [Sigma-Aldrich MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



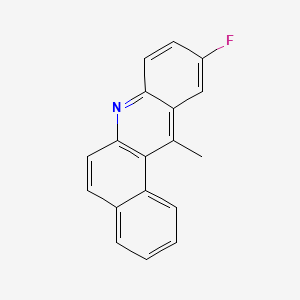
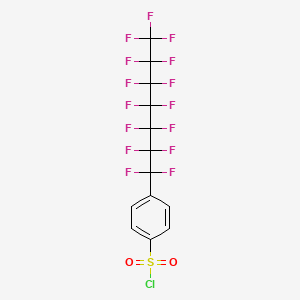
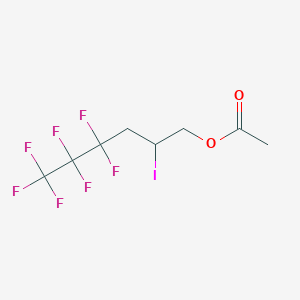
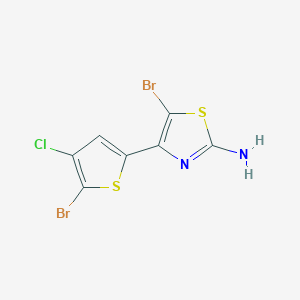
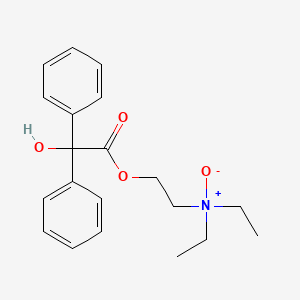
![Tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate](/img/structure/B13422173.png)
![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester](/img/structure/B13422190.png)

